N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indoline core and a benzo[d][1,3]dioxole moiety, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and benzo[d][1,3]dioxole derivatives.
Coupling Reaction: A palladium-catalyzed C-N cross-coupling reaction is employed to link the indoline core with the benzo[d][1,3]dioxole moiety.
Amidation: The resulting intermediate undergoes amidation to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with fewer oxygen atoms.
Scientific Research Applications
Biology: It has shown promise in biological studies, particularly in the context of its interactions with biological macromolecules.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer studies, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization, leading to mitotic blockade and cell death .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar structural motif and have been studied for their anticancer properties .
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown potent antitumor activities .
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide stands out due to its specific combination of the indoline core and the benzo[d][1,3]dioxole moiety, which imparts unique chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c18-16(21)13-7-10-3-1-2-4-12(10)20(13)17(22)19-11-5-6-14-15(8-11)24-9-23-14/h1-6,8,13H,7,9H2,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMOCTIDOMIFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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